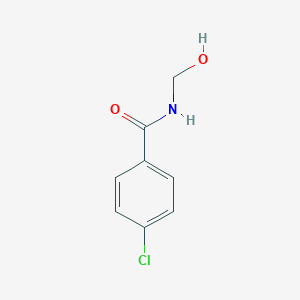

4-Chloro-N-(hydroxymethyl)benzamide

Overview

Description

Synthesis Analysis

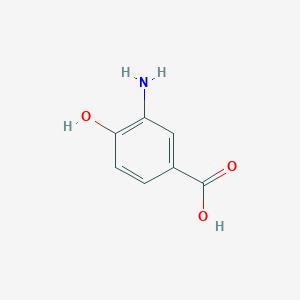

The synthesis of benzamides, including 4-Chloro-N-(hydroxymethyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-Chloro-N-(hydroxymethyl)benzamide consists of a benzene ring substituted with a chlorine atom and a hydroxymethylbenzamide group .Physical And Chemical Properties Analysis

4-Chloro-N-(hydroxymethyl)benzamide has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 41.7±0.3 cm3, and its polarizability is 16.5±0.5 10-24 cm3 . The compound has three hydrogen bond acceptors and two hydrogen bond donors .Scientific Research Applications

Aminomethylating Reagent

“4-Chloro-N-(hydroxymethyl)benzamide” can be used as an aminomethylating reagent . This means it can be used to introduce an aminomethyl group into other compounds, which can be useful in a variety of chemical reactions.

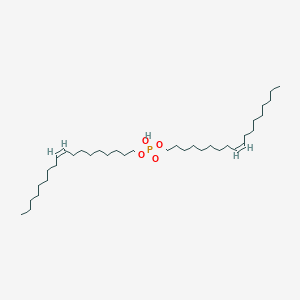

Preparation of α-Amino Phosphonic Acids

This compound has been employed for preparing α-amino phosphonic acids . These acids are analogs of amino acids and have applications in medicinal chemistry and agriculture.

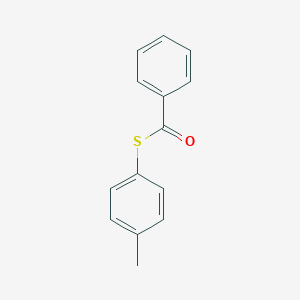

Preparation of Benzamidomethyl Protected Prodrugs

“4-Chloro-N-(hydroxymethyl)benzamide” can be used in the preparation of benzamidomethyl protected prodrugs . These prodrugs are fairly stable in physiological medium, which makes them useful in drug delivery systems.

Kinetic Dependence Study

The compound has been used in studies investigating the kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon the addition of electron-withdrawing groups . This research can help understand the behavior of these compounds in different conditions.

Antineoplastic Activity

Some N-hydroxymethyl compounds have pronounced antineoplastic activity . While “4-Chloro-N-(hydroxymethyl)benzamide” itself may not have this activity, it could potentially be modified to create compounds that do.

Crystal Structure Analysis

The compound has been used in studies investigating the geometry of N-hydroxymethyl compounds . Understanding the crystal structures of these compounds can be important in fields like materials science and solid-state chemistry.

properties

IUPAC Name |

4-chloro-N-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIWUONKPOXLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160711 | |

| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(hydroxymethyl)benzamide | |

CAS RN |

13855-74-8 | |

| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-Chloro-N-(hydroxymethyl)benzamide affect its reactivity compared to similar compounds?

A1: The addition of electron-withdrawing groups, like chlorine, to the benzene ring of N-(hydroxymethyl)benzamide significantly influences its reactivity. Studies focusing on the kinetics of the aqueous breakdown of N-(hydroxymethyl)benzamide derivatives revealed that the presence of a chlorine atom at the para position (as in 4-chloro-N-(hydroxymethyl)benzamide) leads to a decrease in the rate constant for the breakdown reaction compared to the unsubstituted N-(hydroxymethyl)benzamide []. This suggests that the electron-withdrawing nature of the chlorine atom stabilizes the molecule, making it less susceptible to breakdown. Furthermore, increasing the number of chlorine atoms, as seen in 2,4-dichloro-N-(hydroxymethyl)benzamide, further reduces the rate constant, highlighting a structure-activity relationship [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)